Cas no 581813-17-4 (3-Bromo-4-(trifluoromethyl)benzoic acid)

3-Bromo-4-(trifluoromethyl)benzoic acid is a versatile aromatic carboxylic acid derivative characterized by the presence of both bromo and trifluoromethyl substituents on the benzene ring. This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis, owing to its reactive bromo group and electron-withdrawing trifluoromethyl moiety, which facilitate further functionalization. Its high purity and stability make it suitable for use in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, as well as in the preparation of advanced materials. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability in drug development applications. This compound is typically supplied as a crystalline solid with well-defined melting characteristics.
3-Bromo-4-(trifluoromethyl)benzoic acid structure
581813-17-4 structure
Product Name:3-Bromo-4-(trifluoromethyl)benzoic acid
CAS No:581813-17-4
MF:C8H4BrF3O2
MW:269.015372276306
MDL:MFCD13185386
CID:1027121
Update Time:2025-06-27

3-Bromo-4-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(trifluoromethyl)benzoic acid
    • 3-BROMO-4-TRIFLUOROMETHYLBENZOIC ACID
    • Benzoic acid, 3-bromo-4-(trifluoromethyl)-
    • OWNPWXHFRGDHMC-UHFFFAOYSA-N
    • BCP20942
    • CL8072
    • 3-bromo-4-trifluoromethyl-benzoic acid
    • CM12550
    • SY034319
    • AB0025645
    • W7138
    • ST24028432
    • MDL: MFCD13185386
    • Inchi: 1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
    • InChI Key: OWNPWXHFRGDHMC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 267.93500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.773±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 292.8±40.0 ºC (760 Torr),
  • Flash Point: 130.9±27.3 ºC,
  • Solubility: Almost insoluble (0.083 g/l) (25 º C),
  • PSA: 37.30000
  • LogP: 3.16610

3-Bromo-4-(trifluoromethyl)benzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Bromo-4-(trifluoromethyl)benzoic acid Production Method

3-Bromo-4-(trifluoromethyl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:581813-17-4)3-Bromo-4-(trifluoromethyl)benzoic acid
Order Number:A856518
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:01
Price ($):230.0/874.0
Email:sales@amadischem.com

3-Bromo-4-(trifluoromethyl)benzoic acid Related Literature

Additional information on 3-Bromo-4-(trifluoromethyl)benzoic acid

Professional Introduction to 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS No: 581813-17-4)

3-Bromo-4-(trifluoromethyl)benzoic acid, with the chemical formula C₇H₃BrF₃O₂, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 581813-17-4, is distinguished by the presence of both bromine and trifluoromethyl substituents on a benzoic acid backbone. These structural features contribute to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The bromine atom at the 3-position and the trifluoromethyl group at the 4-position of the benzene ring impart significant electronic and steric effects, which influence the reactivity and functionality of the molecule. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates, a property that has been widely exploited in medicinal chemistry. The benzoic acid moiety, on the other hand, provides a ready site for further functionalization, allowing for the synthesis of more complex derivatives.

In recent years, 3-Bromo-4-(trifluoromethyl)benzoic acid has been extensively studied for its potential applications in drug discovery. Its structural framework is well-suited for the development of novel therapeutic agents targeting various diseases. For instance, studies have shown that fluorinated benzoic acids can exhibit inhibitory activity against enzymes involved in cancer progression. The bromine substituent enhances electrophilicity, making it a useful precursor for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).

One of the most compelling aspects of 3-Bromo-4-(trifluoromethyl)benzoic acid is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop inhibitors of kinases and other enzymes implicated in inflammatory diseases. The fluorinated aromatic ring contributes to favorable pharmacokinetic properties, including improved solubility and reduced susceptibility to metabolic degradation. This has made it an attractive scaffold for designing next-generation drugs with enhanced efficacy and reduced side effects.

The agrochemical industry has also recognized the potential of 3-Bromo-4-(trifluoromethyl)benzoic acid as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound are known to interact with biological targets in pests, disrupting essential metabolic pathways. Recent studies have highlighted its utility in synthesizing compounds that exhibit potent insecticidal activity while maintaining environmental safety. The benzoic acid derivative serves as a foundation for creating molecules that can be tailored to specific pest control needs.

From a synthetic chemistry perspective, 3-Bromo-4-(trifluoromethyl)benzoic acid offers a versatile platform for exploring new synthetic methodologies. The combination of bromine and trifluoromethyl groups provides multiple avenues for functionalization, enabling chemists to access a wide range of derivatives with tailored properties. Advanced techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been employed to further modify this compound, leading to innovative molecular architectures.

The biological activity of 3-Bromo-4-(trifluoromethyl)benzoic acid has been explored in various preclinical models. Preliminary findings suggest that it may have therapeutic potential in treating neurological disorders by modulating neurotransmitter receptor activity. Additionally, its interaction with bacterial enzymes has been investigated as a possible strategy for developing novel antibiotics. These findings underscore the importance of fluorinated benzoic acids as pharmacophores in drug discovery.

In conclusion, 3-Bromo-4-(trifluoromethyl)benzoic acid (CAS No: 581813-17-4) is a multifaceted compound with significant applications across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for synthetic chemists and an promising candidate for developing new drugs and agrochemicals. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and innovation is likely to grow.

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Amadis Chemical Company Limited
(CAS:581813-17-4)3-Bromo-4-(trifluoromethyl)benzoic acid
A856518
Purity:99%/99%
Quantity:25g/100g
Price ($):230.0/874.0
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